molecular formula C47H58N12O6 B1671829 Hexarelin CAS No. 140703-51-1

Hexarelin

Cat. No. B1671829
M. Wt: 887 g/mol
InChI Key: RVWNMGKSNGWLOL-GIIHNPQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexarelin, also known as Examorelin, is a potent, synthetic hexapeptide and a highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue . It is a hexapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 .


Synthesis Analysis

Hexarelin is a synthetic compound that mimics the action of the naturally occurring hormone ghrelin . It is a peptide-based synthetic compound of six amino acids . The naturally occurring human hormone ghrelin releases a peptide chain of 28 amino acids called “growth hormone” .


Molecular Structure Analysis

Hexarelin is a small synthetic peptide that belongs to the growth hormone secretagogue class (GHS). It is composed of just six amino acids. The chemical sequence of this growth hormone-releasing peptide (GHRP) is His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 .


Chemical Reactions Analysis

Hexarelin has been shown to have beneficial effects on fat metabolism via the CD36 receptor . In a study, the effects of twice daily intraperitoneal injections of hexarelin (200 μg/kg body weight) were examined in nonobese insulin-resistant MKR mice and corresponding wild-type FVB mice for 12 days .


Physical And Chemical Properties Analysis

Hexarelin is a synthetic hexapeptide used in scientific research, particularly in health and fitness . It comes in two forms – lyophilized powder and injectable liquid solution .

Scientific Research Applications

Neuroprotection in Neonatal Brain Injury

Hexarelin has been shown to reduce brain injury in a neonatal rat model of hypoxia-ischemia. It demonstrates neuroprotective effects by reducing caspase-3 activity and promoting phosphorylation of Akt and glycogen synthase kinase-3, indicating its potential in treating central nervous system injuries (Brywe et al., 2005).

Cardioprotection After Myocardial Infarction

Studies have indicated that hexarelin improves cardiac function in rats post-myocardial infarction. It decreases peripheral resistance and increases stroke volume and cardiac output, suggesting its utility in heart failure treatment and recovery after heart damage (Tivesten et al., 2000; Tivesten et al., 2000).

Mitigating Diabetes-Induced β-Cell Damage

Hexarelin has shown protective effects against streptozotocin-induced β-cell damage in rodent models, preserving pancreatic β-cell function and structure. It modulates mitochondrial signaling pathways to protect β-cells from cytotoxic effects, highlighting its potential in diabetes management (Zhao et al., 2016).

Fertility and Reproductive Performance

Research on the chronic administration of hexarelin in adult mice has explored its effects on reproductive physiology, including sperm concentration, oestrous cyclicity, and pregnancy outcomes. Although specific effects on implantation or early embryo development are suggested, the study indicates complex influences on reproductive capability (Puechagut et al., 2012).

Cardioprotection in Myocardial Infarction Models

Hexarelin administration in mouse models of myocardial infarction has shown to preserve cardiac function and attenuate remodeling. It induces a significant improvement in ejection fraction and reduces left ventricular mass, suggesting a role in fibrotic healing post-myocardial injury (McDonald et al., 2016).

Antihypertrophic and Antioxidant Effects in Cardiac Cells

Hexarelin protects cardiac H9C2 cells from angiotensin II-induced hypertrophy by enhancing autophagy and reducing oxidative stress. It modulates the mTOR signaling pathway, offering insights into its potential for treating cardiac hypertrophy and related oxidative damage (Agbo et al., 2019).

Cardiovascular Actions Beyond Growth Hormone Release

Hexarelin exhibits direct cardiovascular actions, including binding to cardiac receptors and modulating signaling pathways that are critical for heart function and protection. Its effects extend beyond growth hormone release, underlining its therapeutic potential for cardiovascular conditions (Mao et al., 2014).

properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNMGKSNGWLOL-GIIHNPQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032408
Record name Examorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Examorelin

CAS RN

140703-51-1
Record name Examorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Examorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXAMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexarelin
Reactant of Route 2
Hexarelin
Reactant of Route 3
Hexarelin
Reactant of Route 4
Hexarelin
Reactant of Route 5
Hexarelin
Reactant of Route 6
Hexarelin

Citations

For This Compound
4,800
Citations
M Korbonits, G Kaltsas, LA Perry… - The Journal of …, 1999 - academic.oup.com
… We studied the effects of hexarelin, CRH, and desmopressin, an AVP analog, on the … of hexarelin, CRH, or desmopressin alone and the combination of hexarelin plus CRH or hexarelin …
Number of citations: 126 academic.oup.com
Y Mao, T Tokudome, I Kishimoto - Journal of geriatric cardiology …, 2014 - ncbi.nlm.nih.gov
… hexarelin. In non-endocrine tissues, such as heart, ghrelin did not displace 125 I-Tyr-Ala-hexarelin, whereas hexarelin … This suggested that there is a hexarelin-specific receptor subtype …
Number of citations: 30 www.ncbi.nlm.nih.gov
R Deghenghi, MM Cananzi, A Torsello, C Battisti… - Life sciences, 1994 - Elsevier
… of GHRP-6 or Hexarelin elicited prompt GH release with peak … Hexarelin given sc elicited a long-lasting GH release and … In conclusion, these findings indicate that Hexarelin is a highly …
Number of citations: 204 www.sciencedirect.com
E Ghigo, E Arvat, L Gianotti, BP Imbimbo… - The Journal of …, 1994 - academic.oup.com
… Twenty and 40 mg hexarelin, po, produced a doserelated … This study shows that the GH response to hexarelin administered by … Thus, hexarelin could be clinically useful to stimulate GH …
Number of citations: 216 academic.oup.com
E Arvat, L Gianotti, L Di Vito, BP Imbimbo… - …, 1995 - karger.com
… hexarelin in man. In a first experiment conducted on 6 healthy male volunteers, we studied the interaction of the maximally effective intravenous dose of hexarelin (… of hexarelin with neu …
Number of citations: 90 karger.com
E Arvat, M Maccario, L Di Vito, F Broglio… - The Journal of …, 2001 - academic.oup.com
An endogenous ligand for the GH secretagogue-receptor (GHS-receptor) has recently been isolated, from both the rat and the human stomach, and named ghrelin. It is a 28-amino-acid …
Number of citations: 720 academic.oup.com
S Loche, P Cambiaso, D Carta, S Setzu… - The Journal of …, 1995 - academic.oup.com
Hexarelin (Hex) is a new synthetic hexapeptide with potent growth hormone (GH)-releasing activity in both animals and men. We evaluated the GH response to a maximal dose of Hex (…
Number of citations: 55 academic.oup.com
M Korbonits, G Kaltsas, LA Perry… - Clinical …, 1999 - Wiley Online Library
… to hexarelin are likely to be GH deficient on an insulin tolerance test. However, our data suggest that the hexarelin test is not a useful test of ACTH/cortisol reserve. The hexarelin test …
Number of citations: 33 onlinelibrary.wiley.com
A Torsello, M Luoni, F Schweiger, R Grilli… - European Journal of …, 1998 - Elsevier
… Based on this observation, we reasoned that hexarelin could have been able to stimulate … To this end, we now examined the effects of systemic administration of GHRP-6, hexarelin, and …
Number of citations: 118 www.sciencedirect.com
BP Imbimbo, T Mant, M Edwards, D Amin… - European journal of …, 1994 - Springer
… factor I were unaffected by hexarelin administration, while the … Hexarelin was well tolerated in all subjects. The results of this study indicate that intravenous administration of hexarelin …
Number of citations: 94 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.